molecular formula C8H16N2 B1376191 [2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine CAS No. 1465186-64-4

[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine

Cat. No.: B1376191
CAS No.: 1465186-64-4
M. Wt: 140.23 g/mol
InChI Key: OAHVYIRRVWMMMB-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine” is a type of organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a heterocyclic aromatic ring with alternating single and double bonds. The presence of a nitrogen atom in the ring contributes to its aromaticity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo various reactions. For example, they can participate in electrophilic substitution reactions at the C-2 position .

Scientific Research Applications

1. Applications in Fluorescent Probes

  • Carbon Dioxide Detection : A study by Wang et al. (2015) explored fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties, including derivatives of the compound , for the detection of low levels of carbon dioxide. These probes show promise for real-time, quantitative detection of CO2 in biological and medical applications (Wang et al., 2015).

2. Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : Shipilovskikh et al. (2014) reported on the synthesis of novel compounds involving the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, producing derivatives including the subject compound. This demonstrates its utility in organic synthesis and the creation of new chemical entities (Shipilovskikh et al., 2014).

3. Supramolecular Chemistry

  • Crystal Engineering : Yin and Li (2006) investigated pyrrole-2-carboxylates, including compounds similar to our subject, in the development of hexagonal and grid supramolecular structures. These findings are significant for the field of crystal engineering, demonstrating the potential of such compounds in constructing novel molecular architectures (Yin & Li, 2006).

4. Material Science

  • Single Molecule Magnet Enhancement : Chen et al. (2018) synthesized a dysprosium(iii) complex with a compound structurally related to our subject. This study highlighted the role of pyrrole ligands in enhancing the magnetic anisotropy of single-molecule magnets, which is crucial in the development of advanced magnetic materials (Chen et al., 2018).

5. Antioxidant Activity

  • Synthesis and Biological Activity : Zaki et al. (2017) synthesized a pyrrolyl ester structurally similar to the compound and investigated its antioxidant activity. The study provided insights into the potential biological applications of such compounds, particularly in the field of medicinal chemistry (Zaki et al., 2017).

Future Directions

The future directions for this compound could involve its use in the synthesis of other organic compounds, given the reactivity of the pyrrole ring. It could also be used as a linker in the development of new biomolecules .

Biochemical Analysis

Biochemical Properties

2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can form stable amide bonds with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate . These interactions are crucial for the synthesis of glycan probes and other complex molecules.

Cellular Effects

The effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can react with thiol groups to form covalent bonds, thereby affecting the redox state of cells and altering signaling pathways . This interaction can lead to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. The compound’s ability to form stable amide bonds with primary amine groups is a key aspect of its molecular mechanism . This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures . Its degradation products can have different biochemical properties, which may affect cellular processes over time.

Dosage Effects in Animal Models

The effects of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. For instance, high doses of the compound can lead to oxidative stress and cellular damage due to its interaction with thiol groups . These threshold effects are crucial for determining the safe and effective dosage of the compound in biochemical research.

Metabolic Pathways

2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s ability to form stable amide bonds with primary amine groups is a key aspect of its involvement in metabolic pathways . This interaction can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation within specific cellular compartments . This distribution is crucial for its biochemical effects, as it determines the compound’s accessibility to target biomolecules.

Subcellular Localization

The subcellular localization of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethylamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s localization within the cell is crucial for its activity and function, as it determines its interaction with target biomolecules.

Properties

IUPAC Name

2-(2,5-dihydropyrrol-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHVYIRRVWMMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine
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[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine
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[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine
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